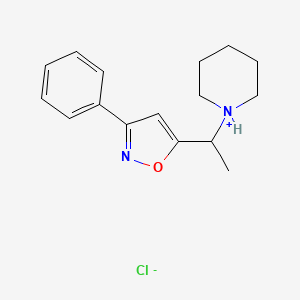
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenacyl group, a phenylcarbamoyl group, and an ammonium bromide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide typically involves the reaction of dimethylphenacyl chloride with phenylcarbamoyl methylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Dimethylphenacyl chloride+Phenylcarbamoyl methylamine→Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions and as a tool for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide involves its interaction with cellular membranes, leading to disruption of membrane integrity and function. The compound targets specific molecular pathways, including ion channels and transporters, resulting in altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenacyl carbamate: Known for its use as a photoremovable protecting group for amines and amino acids.
Dimethylcarbamoyl chloride: Used as a reagent for transferring dimethylcarbamoyl groups to alcoholic or phenolic hydroxyl groups.
Uniqueness
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
3131-78-0 |
|---|---|
Molecular Formula |
C18H21BrN2O2 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
(2-anilino-2-oxoethyl)-dimethyl-phenacylazanium;bromide |
InChI |
InChI=1S/C18H20N2O2.BrH/c1-20(2,13-17(21)15-9-5-3-6-10-15)14-18(22)19-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H |
InChI Key |
ZFLSDETXVKNHRO-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC(=O)C1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B13739847.png)


![4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine](/img/structure/B13739872.png)






![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)
